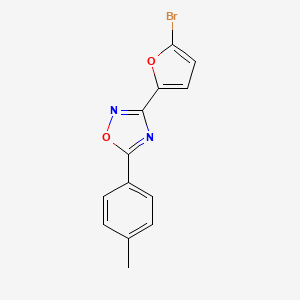

![molecular formula C16H20N2O4 B5548513 4-氧代-4-[{[2-(1-哌啶基羰基)苯基]氨基}丁酸](/img/structure/B5548513.png)

4-氧代-4-[{[2-(1-哌啶基羰基)苯基]氨基}丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a synthetic molecule with potential relevance in pharmaceutical and medicinal chemistry. While the specific literature directly addressing this molecule was not found, insights can be drawn from related research on compounds with similar structural features, such as those involving piperidinyl groups, carbonyl functionalities, and their biochemical and pharmacological properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of key functional groups, protection/deprotection strategies, and the use of catalysts to improve yields and selectivity. For compounds like the one mentioned, common synthetic approaches might involve amide bond formation, carbonyl group manipulations, and amino group derivatization. For instance, the synthesis of related compounds has been reported through the Mannich reaction, which involves ketones, aldehydes, and ammonium acetate in polar aprotic solvents to yield heterocyclic compounds (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The molecular structure of such compounds can significantly influence their physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate and predict the structure-activity relationships (SAR) that dictate how structural features affect biological activity. Studies on similar molecules have utilized EPR spectroscopy to analyze backbone dynamics and peptide secondary structure (Schreier et al., 2012).

Chemical Reactions and Properties

The reactivity of a molecule is influenced by its functional groups. Amide bonds, for instance, are relatively stable under physiological conditions, making them a common feature in drug molecules. The presence of a carbonyl group offers a site for nucleophilic attack, which is a key reaction in many synthetic pathways. For related compounds, reactivity with nucleophiles and electrophiles, and participation in cycloaddition reactions, are relevant (Gomaa & Ali, 2020).

科学研究应用

氧代工艺化学品对环境和水生生物的影响

对一系列 C4 和 C8 氧代工艺化学品的研究,包括丁酸丁酯、1-丁醇、异丁醇、2-乙基己醇和 2-乙基己酸,表明了它们的环境归宿和水生影响。这些化合物主要在使用、处理或运输过程中通过挥发释放到环境中。它们表现出高溶解性和挥发性,与土壤和沉积物结合的趋势较低。值得注意的是,这些化学品易于生物降解,表明在土壤和水中快速降解。它们的大气光氧化半衰期为 0.43 至 3.8 天。毒性测试表明对鱼类、无脊椎动物、藻类和微生物的担忧普遍较低,表明无意的环境释放对水生生物构成的威胁可以忽略不计 (Charles A. Staples, 2001)。

绿原酸的药理学综述

绿原酸 (CGA) 是一种普遍存在于绿咖啡提取物和茶叶中的酚类化合物,具有广泛的治疗作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和作为中枢神经系统兴奋剂。CGA 影响脂质代谢和葡萄糖调节,为肝脂肪变性、心血管疾病、糖尿病和肥胖提供了潜在的治疗途径。它还通过预防化学或脂多糖诱导的损伤来显示保肝作用。该综述鼓励进一步研究以优化 CGA 的生物和药理作用,以便实际用作天然食品添加剂,可能替代合成抗生素 (M. Naveed 等人,2018)。

对香豆酸的生化和生物活性

对香豆酸及其共轭物因其低毒性和多种生物活性而闻名,它们是其他酚类化合物的先驱。最近的研究重点介绍了对香豆酸共轭物的抗氧化、抗癌、抗菌、抗病毒、抗炎、抗血小板聚集、抗焦虑、解热、镇痛和抗关节炎活性。这些活性通过共轭得到显着增强,这也对它们的高生物活性与低吸收率形成对比提出了疑问。了解共轭对生物活性的影响对于开发新的治疗剂至关重要 (K. Pei 等人,2016)。

属性

IUPAC Name |

4-oxo-4-[2-(piperidine-1-carbonyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-14(8-9-15(20)21)17-13-7-3-2-6-12(13)16(22)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPFUMJDFWSLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

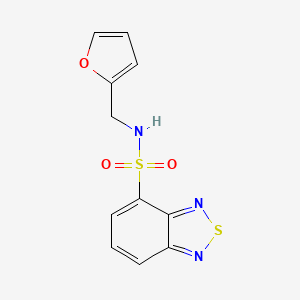

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

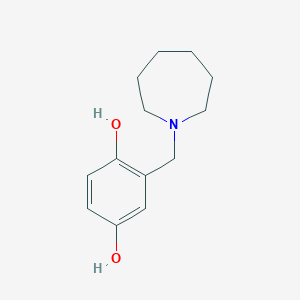

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

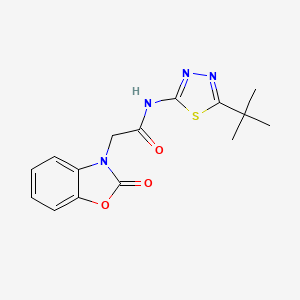

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)